molecular formula C16H16N4O B4557416 N-(2-cyanoethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea

N-(2-cyanoethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea

Cat. No.: B4557416
M. Wt: 280.32 g/mol
InChI Key: CVBLAWMQODBJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanoethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition for Medical Applications

Urease is an enzyme that catalyzes the hydrolysis of urea, playing a significant role in infections caused by Helicobacter pylori in the gastric tract and by Proteus species in the urinary tract. Research into urease inhibitors has identified various compounds, including urea derivatives, as potential treatments for these infections. Despite the clinical use of acetohydroxamic acid for urinary tract infections, its severe side effects highlight the need for exploring new urease inhibitors. Some patents suggest herbal extracts as alternative therapies, indicating the scope for N-(2-cyanoethyl)-N'-phenyl-N-(3-pyridinylmethyl)urea and similar compounds in medicinal applications (Kosikowska & Berlicki, 2011).

Enhancement of Agricultural Productivity

In agriculture, urea is a vital nitrogen source for crops. However, its efficiency can be diminished due to rapid hydrolysis and volatilization. Urease inhibitors can significantly enhance urea's effectiveness as a fertilizer by slowing down its conversion to ammonia, thus reducing nitrogen loss and improving nitrogen uptake by plants. This area presents an opportunity for this compound to serve as a potential urease inhibitor, contributing to more sustainable agricultural practices (Jin et al., 2018).

Biochemical and Molecular Insights

Studying the role of urea and its derivatives in microbial metabolism can provide valuable insights into nitrogen cycling in aquatic and terrestrial ecosystems. Urea derivatives can influence the regulation of urea uptake and metabolism in microorganisms, offering perspectives on environmental sustainability and ecosystem management. Research in this area can explore how compounds like this compound affect microbial urease activity and nitrogen utilization, contributing to a better understanding of nutrient dynamics in various environments (Solomon et al., 2010).

Development of Biosensors

Urea derivatives are crucial in developing biosensors for detecting urea concentrations in medical, agricultural, and environmental contexts. The specific interaction of urease with urea derivatives can be harnessed to create sensitive and accurate biosensors for monitoring urea levels, which is important for diagnosing diseases, optimizing fertilizer application, and assessing environmental pollution. This compound could potentially enhance biosensor performance by providing a stable and reactive substrate for urease (Botewad et al., 2021).

Drug Design and Development

The unique properties of urea derivatives, including their ability to form hydrogen bonds, make them valuable in drug design. They can be incorporated into molecules to modulate the selectivity, stability, and pharmacokinetic profiles of drugs, targeting various biological pathways and diseases. Research into urea derivatives like this compound could lead to the development of novel therapeutics with improved efficacy and safety profiles (Jagtap et al., 2017).

Properties

IUPAC Name

1-(2-cyanoethyl)-3-phenyl-1-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-9-5-11-20(13-14-6-4-10-18-12-14)16(21)19-15-7-2-1-3-8-15/h1-4,6-8,10,12H,5,11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBLAWMQODBJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.